molecular formula C11H8BrN3O B11948102 5-Bromo-N-(2-pyridinyl)nicotinamide

5-Bromo-N-(2-pyridinyl)nicotinamide

Cat. No.: B11948102
M. Wt: 278.10 g/mol
InChI Key: UZKASTWAQNSTBX-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-pyridinyl)nicotinamide is a synthetic organic compound featuring a nicotinamide core substituted with a bromine atom and a 2-pyridinyl group. The molecular formula is C 11 H 9 BrN 3 O, and it has a molecular weight of 288.12 g/mol . Its structure incorporates two nitrogen-containing aromatic rings—a pyridine and a pyrimidine—making it a molecule of significant interest in pharmaceutical and chemical research . The core nicotinamide (vitamin B3) structure is a fundamental building block in biology, essential for forming cofactors like nicotinamide adenine dinucleotide (NAD+) . These cofactors are central to cellular redox reactions, energy metabolism, and DNA repair processes . The specific substitution pattern on this molecule, particularly the bromine atom, is a common modification in medicinal chemistry. Bromination can alter a compound's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers can utilize the bromine as a synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create a diverse library of analogs . This compound is primarily valuable as a chemical intermediate for developing novel bioactive molecules. Pyrimidine and pyridine derivatives are privileged scaffolds in drug discovery, with documented applications in creating potential therapeutic agents for various conditions . Therefore, 5-Bromo-N-(2-pyridinyl)nicotinamide is offered for research applications only , including but not limited to use as a building block in organic synthesis, a precursor for catalyst development, and a candidate for high-throughput screening in drug discovery programs. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

5-bromo-N-pyridin-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H8BrN3O/c12-9-5-8(6-13-7-9)11(16)15-10-3-1-2-4-14-10/h1-7H,(H,14,15,16)

InChI Key

UZKASTWAQNSTBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Acylation via Acid Chloride Intermediate

The primary synthetic pathway involves three sequential steps: (1) bromination of nicotinic acid to 5-bromonicotinic acid, (2) conversion to 5-bromonicotinoyl chloride, and (3) coupling with 2-aminopyridine (Figure 1).

Step 1: Synthesis of 5-Bromonicotinic Acid
Nicotinic acid undergoes electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Thionyl chloride (SOCl₂) serves dual roles as a solvent and brominating agent activator. Optimal conditions include refluxing at 110–120°C for 10–14 hours, achieving 60–70% yield.

Step 2: Formation of 5-Bromonicotinoyl Chloride
5-Bromonicotinic acid reacts with excess thionyl chloride (3.3 molar equivalents) at 75–80°C for 6 hours. Excess SOCl₂ is distilled off under reduced pressure, leaving the acyl chloride as a viscous liquid.

Step 3: Amidation with 2-Aminopyridine
The acyl chloride intermediate is treated with 2-aminopyridine in anhydrous pyridine at 0–5°C. Pyridine acts as both solvent and HCl scavenger. After 3 hours, the mixture is quenched with ice-water, and the precipitate is recrystallized from ethanol to yield 5-bromo-N-(2-pyridinyl)nicotinamide (75–80% purity, 65% isolated yield).

Alternative Coupling Methods Using Carbodiimides

For laboratories lacking SOCl₂ infrastructure, carbodiimide-mediated coupling offers a viable alternative:

  • Activation : 5-Bromonicotinic acid (1 eq) is dissolved in dry DMF with EDCI (1.2 eq) and HOBt (1.1 eq) at 0°C.

  • Coupling : 2-Aminopyridine (1.05 eq) is added, and the reaction stirs at room temperature for 24 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

This method achieves comparable yields (60–70%) but requires stringent moisture control.

Reaction Optimization and Parameters

Bromination Efficiency

Bromine stoichiometry critically impacts regioselectivity:

  • Substoichiometric Br₂ (0.9 eq): Leads to incomplete conversion (<50% yield).

  • Excess Br₂ (1.2 eq): Enhances yield to 70% but risks di-bromination byproducts.

Solvent Effects in Amidation

SolventReaction Time (h)Yield (%)Purity (%)
Pyridine36598
DCM65595
THF85090

Pyridine’s dual role as base and solvent minimizes HCl-induced side reactions, ensuring faster kinetics.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ tubular reactors for bromination and acylation steps:

  • Bromination : Nicotinic acid and Br₂ are pumped through a FeBr₃-packed reactor at 120°C (residence time: 30 min).

  • Acylation : SOCl₂ and 5-bromonicotinic acid react in a corrosion-resistant Hastelloy reactor (80°C, 2 h).

This setup reduces batch-to-batch variability and improves throughput by 40% compared to batch processes.

Waste Management

Bromination generates HBr gas, which is neutralized via NaOH scrubbing. SOCl₂ residues are recovered via fractional distillation (90% reuse efficiency).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, CONH), 8.94 (d, J = 2.0 Hz, 1H, pyridine-H), 8.63 (dd, J = 4.8, 1.6 Hz, 1H, pyridinyl-H), 8.23 (d, J = 2.0 Hz, 1H, Br-C-H).

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water = 70:30); purity ≥98%.

Thermal Stability

DSC analysis reveals a sharp melting endotherm at 184–186°C, confirming crystalline homogeneity.

Challenges and Mitigation Strategies

Hygroscopic Reagents

5-Bromonicotinoyl chloride rapidly hydrolyzes in moist air. Solutions:

  • Use anhydrous solvents and glove boxes (<10 ppm H₂O).

  • Pre-dry glassware at 120°C for 2 hours.

Byproduct Formation

Di-brominated impurities (e.g., 3,5-dibromonicotinamide) are minimized by:

  • Strict temperature control during bromination (<120°C).

  • Gradient elution chromatography (hexane → ethyl acetate) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-pyridinyl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Bromo-N-(2-pyridinyl)nicotinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-pyridinyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-N-(2-pyridinyl)nicotinamide with structurally related nicotinamide derivatives, focusing on molecular features, physicochemical properties, synthesis, and applications.

Structural Variations

Key structural differences among analogs lie in the substituents attached to the amide nitrogen and pyridine ring. For example:

  • 5-Bromo-N-methyl-nicotinamide (CAS 153435-68-8): Features a methyl group instead of 2-pyridinyl .
  • 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)nicotinamide (CAS 1204234-88-7): Incorporates a trifluoromethylsulfanyl group, which may improve metabolic stability .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Melting Point (°C) Key Features
5-Bromo-N-(2-pyridinyl)nicotinamide C₁₁H₈BrN₃O 278.11 (calc.) N/A N/A Bromine and 2-pyridinyl groups
5-Bromo-N-methyl-nicotinamide (153435-68-8) C₇H₇BrN₂O 215.05 334.45 N/A Compact structure, methyl group
5-Bromo-N-(2-morpholin-4-ylethyl)nicotinamide (515866-67-8) C₁₂H₁₆BrN₃O₂ 314.18 465.4 (predicted) 107–109 High polarity, morpholine moiety
5-Bromo-N-methoxy-N-methylnicotinamide (183608-47-1) C₈H₉BrN₂O₂ 245.07 N/A N/A Methoxy-methyl substitution

Notes:

  • The bromine atom at the 5-position enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Bulkier substituents (e.g., morpholin-4-ylethyl) increase molecular weight and may impact bioavailability.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Bromo-N-(2-pyridinyl)nicotinamide?

The synthesis typically involves coupling a brominated nicotinamide core with a 2-pyridinylamine group. A common approach includes:

  • Amidation : Reacting 5-bromonicotinic acid derivatives with 2-aminopyridine using coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base (e.g., DIEA) .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, though the bromine substituent may require optimization of catalysts and ligands to avoid side reactions . Characterization is performed via NMR, MS, and IR spectroscopy to confirm the structure .

Q. What spectroscopic techniques are critical for characterizing 5-Bromo-N-(2-pyridinyl)nicotinamide?

Key techniques include:

  • 1H and 13C NMR : To confirm the pyridine ring substitution pattern and amide bond formation. Discrepancies in peak splitting may arise from tautomerism or steric effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular weight and isotopic pattern of bromine .
  • IR Spectroscopy : Identifies the carbonyl stretch (~1650–1700 cm⁻¹) of the amide group .

Q. How does the bromine substituent influence the compound’s reactivity in further derivatization?

The electron-withdrawing bromine at the 5-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at adjacent positions. It also directs cross-coupling reactions (e.g., Suzuki) to specific sites, though steric hindrance from the 2-pyridinyl group may require tailored conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of 5-Bromo-N-(2-pyridinyl)nicotinamide?

Density Functional Theory (DFT) studies can predict transition states and reaction barriers. For example, Brzezinska et al. used computational methods to analyze protonated 2-pyridinyl moieties, which can guide the design of thermolytic or catalytic systems involving similar structures . Molecular docking may also elucidate interactions with biological targets, such as enzymes or receptors .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (e.g., COSY, HSQC) : Resolves ambiguous proton-proton correlations, especially in crowded aromatic regions .
  • X-ray Crystallography : Provides definitive proof of regiochemistry and stereochemistry, critical when NMR data is inconclusive .
  • Control Experiments : Re-synthesize intermediates to isolate and identify byproducts causing spectral discrepancies .

Q. How can reaction yields be improved in palladium-catalyzed cross-couplings involving this compound?

  • Catalyst Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands that reduce steric clashes from the 2-pyridinyl group .
  • Solvent/Base Selection : Polar aprotic solvents (e.g., DMF) and weak bases (e.g., K₂CO₃) enhance compatibility with the amide functionality .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving yields in challenging couplings .

Q. What are the implications of tautomerism in 5-Bromo-N-(2-pyridinyl)nicotinamide for biological activity studies?

The amide group may exhibit keto-enol tautomerism, altering hydrogen-bonding interactions with biological targets. Stability studies (pH, temperature) and NMR titration experiments can quantify tautomeric populations and guide structure-activity relationship (SAR) analyses .

Data Contradiction and Validation

Q. How to address conflicting reactivity reports in literature for brominated nicotinamide derivatives?

  • Systematic Screening : Vary reaction parameters (solvent, temperature, catalyst) to identify reproducible conditions .
  • Isolation of Intermediates : Confirm reaction pathways via LC-MS or in-situ monitoring (e.g., ReactIR) .
  • Meta-Analysis : Compare synthetic protocols across structurally analogous compounds (e.g., 5-Bromo-N-phenylnicotinamide) to infer trends .

Methodological Resources

  • Synthetic Protocols : Refer to palladium-catalyzed cross-coupling methodologies in and amidation techniques in .
  • Computational Tools : Gaussian or ORCA for DFT studies, as applied in .
  • Analytical Standards : Use PubChem () and crystallographic databases (e.g., CCDC) for structural validation.

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